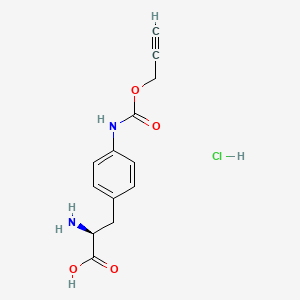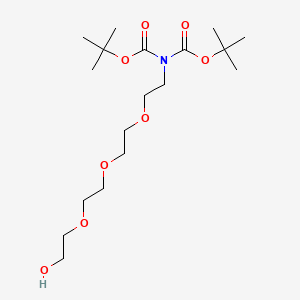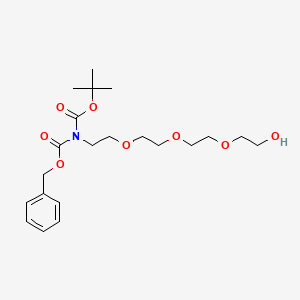
H-Phe(4-NH-Poc) HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Phe(4-NH-Poc) HCl, also known as p-Fluoro-D-phenylalanine, is an amino acid derivative with a wide range of applications in the field of biochemistry. It has been used as a building block in the synthesis of peptides and proteins, as well as in the development of drugs and other pharmaceuticals. Additionally, it has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Aplicaciones Científicas De Investigación
H-Phe(4-NH-Poc) HCl has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of peptides and proteins, as well as in the development of drugs and other pharmaceuticals. Additionally, it has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders. It has also been used in the study of enzyme-catalyzed reactions and for the production of fluorescent probes for imaging and detection.
Mecanismo De Acción
The mechanism of action of H-Phe(4-NH-Poc) HCl is not fully understood. However, it is believed to act by inhibiting certain enzymes involved in the biosynthesis of proteins and other cellular processes. It is also thought to have an effect on the structure of proteins, leading to changes in their function.
Biochemical and Physiological Effects
H-Phe(4-NH-Poc) HCl has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase the activity of certain enzymes involved in the biosynthesis of proteins and other cellular processes. It has also been shown to have an effect on the structure of proteins, leading to changes in their function. Additionally, it has been shown to have an effect on the expression of certain genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
H-Phe(4-NH-Poc) HCl has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a building block in the synthesis of peptides and proteins. Additionally, it has been used in the study of enzyme-catalyzed reactions and for the production of fluorescent probes for imaging and detection. However, it is important to note that H-Phe(4-NH-Poc) HCl can be toxic at high concentrations and should be handled with caution.
Direcciones Futuras
The potential applications of H-Phe(4-NH-Poc) HCl are vast and there are many potential future directions for its use. These include the development of new drugs and other pharmaceuticals, the use of H-Phe(4-NH-Poc) HCl in the treatment of various diseases, such as cancer and neurological disorders, and the use of H-Phe(4-NH-Poc) HCl in the study of enzyme-catalyzed reactions and for the production of fluorescent probes for imaging and detection. Additionally, H-Phe(4-NH-Poc) HCl could be used in the development of new materials and technologies, such as nanomaterials and sensors. Finally, further research is needed to investigate the potential toxicity of H-Phe(4-NH-Poc) HCl and to develop methods to reduce its toxicity.
Métodos De Síntesis
H-Phe(4-NH-Poc) HCl can be synthesized using a variety of methods. The most common method involves the reaction of anhydrous H-Phe(4-NH-Poc) HClhenylalanine with 4-nitrophenol in the presence of a base, such as sodium hydroxide. The reaction is typically carried out in an aqueous solution at a pH of 8-9. The product is then isolated by precipitation and purified by recrystallization.
Propiedades
IUPAC Name |
(2S)-2-amino-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4.ClH/c1-2-7-19-13(18)15-10-5-3-9(4-6-10)8-11(14)12(16)17;/h1,3-6,11H,7-8,14H2,(H,15,18)(H,16,17);1H/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNZLMSSIPKCPT-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)NC1=CC=C(C=C1)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














